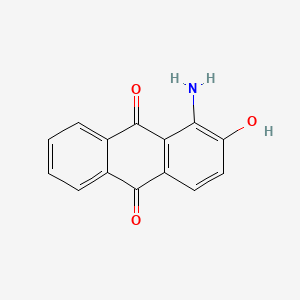

1-Amino-2-hydroxyanthra-9,10-quinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-2-hydroxyanthra-9,10-quinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group at the first position and a hydroxyl group at the second position on the anthraquinone backbone. Its unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-2-hydroxyanthra-9,10-quinone can be synthesized through several methods. One common approach involves the ammonolysis of 1-nitroanthraquinone at high temperatures. This method employs a continuous-flow process, optimizing conditions such as reaction temperature, residence time, and the molar ratio of ammonia to 1-nitroanthraquinone to achieve high yields . Another method involves the bromination of 1-aminoanthraquinone followed by hydrolysis .

Industrial Production Methods: Industrial production often utilizes the continuous-flow ammonolysis method due to its efficiency and controllability. This process ensures a high yield of 1-amino-2-hydroxy-9,10-anthraquinone, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The amino (-NH₂) and hydroxy (-OH) groups act as activating, ortho/para-directing substituents, enabling electrophilic substitution at specific positions on the anthracene core. These groups enhance the electron density of the aromatic ring, making it susceptible to electrophilic attack.

| Reaction Type | Mechanism | Key Features | References |

|---|---|---|---|

| Nucleophilic aromatic substitution | Activation of quinone carbonyls or aromatic rings by electron-donating groups | Potential for substitution at positions adjacent to -NH₂ or -OH |

Redox Reactions

The quinone moieties (C=O groups) participate in redox processes, generating reactive intermediates (e.g., semiquinones) or interacting with oxidizing/reducing agents:

Oxidation/Reduction of the Quinone Core

-

Conditions : Light activation, presence of oxidants like H₂O₂.

-

Product : Formation of oxidized species (e.g., Ru(III) or Ru(V) complexes when coordinated to metals).

-

Biological Relevance : Potential role in mitochondrial redox processes, disrupting energy metabolism in cancer cells.

Coordination with Transition Metals

The compound can act as a ligand in metal complexes, altering its redox and spectroscopic properties:

Metal Complex Formation

-

Example : Ruthenium complexes (e.g., [Ru(bipy)₂(quinone)]Cl) show stability under dark conditions but undergo ligand dissociation under light.

-

Implications : Tunable electrochemical properties for applications in photodynamic therapy or sensing.

| Complex | Metal | Ligand Behavior | Effect on Properties | References |

|---|---|---|---|---|

| [Ru(bipy)₂(quinone)]Cl | Ru(II) | Quinone acts as a bidentate ligand | Ligand loss under light, generating Ru(III/V) species |

Biological Interactions

While not strictly chemical reactions, the compound’s reactivity extends to biological systems:

DNA Binding and Apoptosis Induction

-

Mechanism : Potential intercalation into DNA or interaction with cellular redox pathways.

-

Outcome : Apoptosis in cancer cells (e.g., MCF-7) via mitochondrial disruption.

| Application | Mechanism | Effect | References |

|---|---|---|---|

| Anticancer activity | Induced apoptosis | IC₅₀ ~95 µg/mL in MCF-7 cells |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Amino-2-hydroxyanthra-9,10-quinone has the molecular formula C14H9NO3 and is characterized by its anthraquinone backbone with amino and hydroxy substituents. Its structure enhances its reactivity and potential for various applications.

Pharmaceutical Applications

Anticancer Activity

Research has demonstrated that anthraquinones exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting tumor cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro studies have indicated that this compound displays activity against various bacterial strains, suggesting potential as a natural antimicrobial agent .

Dye and Pigment Applications

Textile Industry

this compound is utilized as a dye in the textile industry due to its vivid coloration and stability. It is particularly effective in dyeing synthetic fibers, providing deep hues that are resistant to fading .

Environmental Applications

The compound's ability to form complexes with heavy metals has led to its application in environmental remediation. Studies have shown that it can effectively chelate metals such as lead and cadmium from contaminated water sources, thereby reducing toxicity .

Case Studies

Toxicological Studies

While this compound shows significant potential in various applications, it is essential to consider its toxicological profile. Studies indicate that while it possesses beneficial properties, high concentrations may lead to adverse effects in biological systems. Toxicological assessments have shown that exposure can result in organ-specific toxicities; thus, careful handling and usage guidelines are recommended .

Wirkmechanismus

The mechanism by which 1-amino-2-hydroxy-9,10-anthraquinone exerts its effects involves interactions with cellular proteins and DNA. The compound’s structure allows it to intercalate into DNA, disrupting essential biological processes. Additionally, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival .

Vergleich Mit ähnlichen Verbindungen

1-Amino-2-methyl-9,10-anthraquinone: This compound has a methyl group instead of a hydroxyl group, resulting in different chemical properties.

1-Amino-4-hydroxy-2-methoxy-9,10-anthraquinone: The presence of a methoxy group alters its reactivity and applications.

1-Amino-4-hydroxy-2-phenoxy-9,10-anthraquinone: The phenoxy group provides unique properties, making it suitable for specific industrial applications.

Uniqueness: 1-Amino-2-hydroxyanthra-9,10-quinone stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance.

Eigenschaften

Molekularformel |

C14H9NO3 |

|---|---|

Molekulargewicht |

239.23 g/mol |

IUPAC-Name |

1-amino-2-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H9NO3/c15-12-10(16)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2 |

InChI-Schlüssel |

PZHGBWKPRMYCEF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.